molecular formula C16H17NO5 B14159057 Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate CAS No. 303134-04-5

Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate

Cat. No.: B14159057
CAS No.: 303134-04-5
M. Wt: 303.31 g/mol
InChI Key: NHRVVVLXFONXDX-UHFFFAOYSA-N
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Description

Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an alkyne group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 5-oxo-5-(prop-2-yn-1-yloxy)pentanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate involves its interaction with specific molecular targets. The alkyne group can undergo click chemistry reactions, allowing the compound to covalently modify biological targets. This modification can alter the function of proteins or other biomolecules, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(prop-2-yn-1-yl)benzoate
  • 4-(prop-2-yn-1-yloxy)benzaldehyde
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. Its structure allows for diverse reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

303134-04-5

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 4-[(5-oxo-5-prop-2-ynoxypentanoyl)amino]benzoate

InChI

InChI=1S/C16H17NO5/c1-3-11-22-15(19)6-4-5-14(18)17-13-9-7-12(8-10-13)16(20)21-2/h1,7-10H,4-6,11H2,2H3,(H,17,18)

InChI Key

NHRVVVLXFONXDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC#C

Origin of Product

United States

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